molecular formula C17H14Cl2N8S B11474919 1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

Cat. No.: B11474919
M. Wt: 433.3 g/mol
InChI Key: PNXJYMOLDQVKEU-UHFFFAOYSA-N
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Description

1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of triazole and tetrazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The presence of the dichlorophenyl and phenyl groups further enhances its potential for diverse chemical reactivity and biological interactions.

Preparation Methods

The synthesis of 1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by alkylation with dichlorophenylmethyl sulfide. The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under acidic or basic conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and tetrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their biological functions. The dichlorophenyl and phenyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds include other triazole and tetrazole derivatives, such as:

1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its unique combination of triazole and tetrazole rings, along with the dichlorophenyl and phenyl groups, which confer enhanced chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14Cl2N8S

Molecular Weight

433.3 g/mol

IUPAC Name

1-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C17H14Cl2N8S/c18-13-7-6-11(8-14(13)19)10-28-17-23-21-15(9-26-16(20)22-24-25-26)27(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,20,22,25)

InChI Key

PNXJYMOLDQVKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CN4C(=NN=N4)N

Origin of Product

United States

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